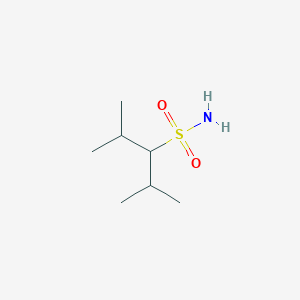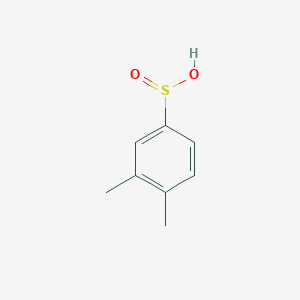
3,4-Dimethylbenzenesulfinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylbenzenesulfinic acid is an organic compound with the molecular formula C8H10O2S. It is a derivative of benzenesulfinic acid, where two methyl groups are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its role in various chemical reactions and its applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dimethylbenzenesulfinic acid can be synthesized through several methods. One common method involves the sulfonation of 3,4-dimethyltoluene (also known as 3,4-xylene) with sulfur trioxide or chlorosulfonic acid, followed by hydrolysis to yield the sulfinic acid. The reaction conditions typically require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 3,4-dimethylbenzenesulfinic acid may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and distillation, ensures the final product’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethylbenzenesulfinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3,4-dimethylbenzenesulfonic acid.
Reduction: It can be reduced to form 3,4-dimethylbenzene.
Substitution: The sulfinic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: 3,4-Dimethylbenzenesulfonic acid.
Reduction: 3,4-Dimethylbenzene.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
3,4-Dimethylbenzenesulfinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3,4-dimethylbenzenesulfinic acid exerts its effects involves its interaction with molecular targets and pathways. It can act as a nucleophile or electrophile in various reactions, depending on the conditions. The sulfinic acid group is reactive and can participate in redox reactions, influencing cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethylbenzenesulfonic acid: An oxidized form of 3,4-dimethylbenzenesulfinic acid.
3,4-Dimethylbenzene: A reduced form of the compound.
Benzenesulfinic acid: The parent compound without the methyl substitutions.
Uniqueness
3,4-Dimethylbenzenesulfinic acid is unique due to the presence of methyl groups at the 3 and 4 positions, which can influence its reactivity and interactions in chemical reactions. This structural modification can enhance its stability and specificity in various applications compared to its parent compound, benzenesulfinic acid.
Propriétés
Formule moléculaire |
C8H10O2S |
|---|---|
Poids moléculaire |
170.23 g/mol |
Nom IUPAC |
3,4-dimethylbenzenesulfinic acid |
InChI |
InChI=1S/C8H10O2S/c1-6-3-4-8(11(9)10)5-7(6)2/h3-5H,1-2H3,(H,9,10) |
Clé InChI |
YNOZDBHIJZOXCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


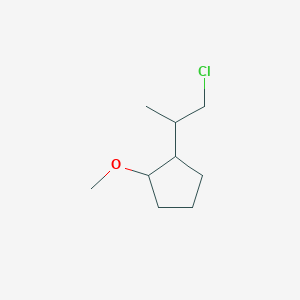
![2-(1-Amino-2-methylpropan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13156191.png)
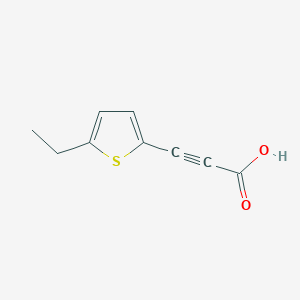
![3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13156196.png)
![2,3-Diphenylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13156204.png)
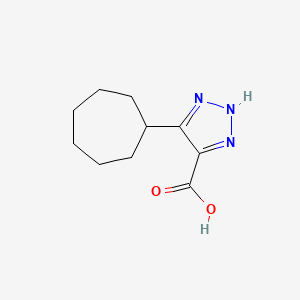
![5-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13156216.png)



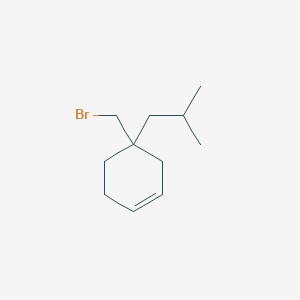

![1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13156256.png)
